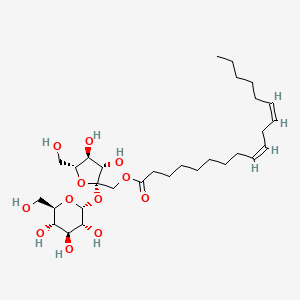
Sucrose (Z,Z)-9,12-octadecadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sucrose (Z,Z)-9,12-octadecadienoate typically involves the esterification of sucrose with linoleic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by enzymatic catalysts like lipases. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Organic solvents like toluene or hexane
Catalyst: Sulfuric acid or lipase enzymes
Reaction Time: Several hours to achieve high yield
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of immobilized enzymes as catalysts is preferred for better control over the reaction and to facilitate the separation of the product from the catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Sucrose (Z,Z)-9,12-octadecadienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the linoleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sucrose and linoleic acid.
Transesterification: The ester group can be exchanged with other alcohols or acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide under mild conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or lipase enzymes.
Major Products
Oxidation: Epoxides, diols, or hydroxylated derivatives.
Hydrolysis: Sucrose and linoleic acid.
Transesterification: New esters formed with different alcohols or acids.
Applications De Recherche Scientifique
Sucrose (Z,Z)-9,12-octadecadienoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the formulation of biodegradable surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of sucrose (Z,Z)-9,12-octadecadienoate involves its interaction with biological membranes due to its amphiphilic nature. The linoleic acid moiety can integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, the compound may act as an antioxidant by scavenging free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sucrose monolaurate
- Sucrose monostearate
- Sucrose palmitate
Comparison
Sucrose (Z,Z)-9,12-octadecadienoate is unique due to the presence of conjugated double bonds in the linoleic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other sucrose esters. For instance, sucrose monolaurate and sucrose monostearate lack these double bonds, resulting in different physical and chemical properties.
Propriétés
Numéro CAS |
31835-02-6 |
|---|---|
Formule moléculaire |
C30H52O12 |
Poids moléculaire |
604.7 g/mol |
Nom IUPAC |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C30H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-20-30(28(38)25(35)22(19-32)41-30)42-29-27(37)26(36)24(34)21(18-31)40-29/h6-7,9-10,21-22,24-29,31-32,34-38H,2-5,8,11-20H2,1H3/b7-6-,10-9-/t21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1 |
Clé InChI |
AUCZMVPHEMGJDJ-MVIOKFNFSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


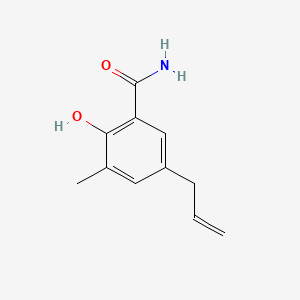
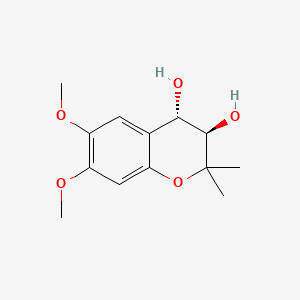
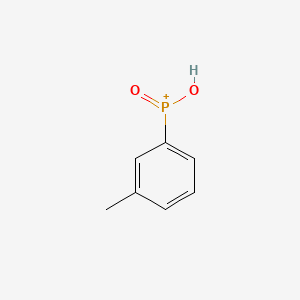
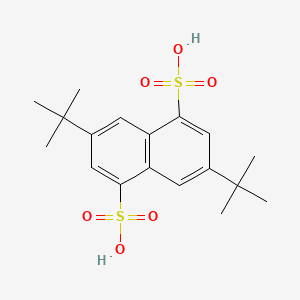


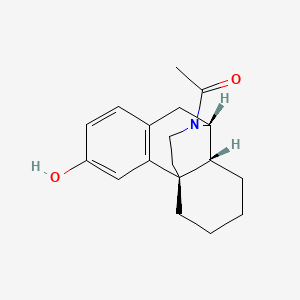
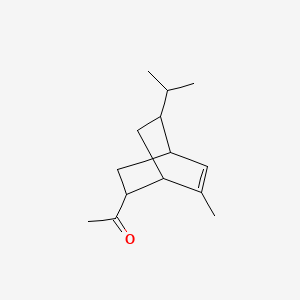
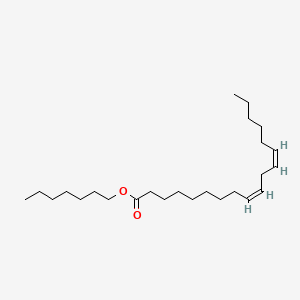
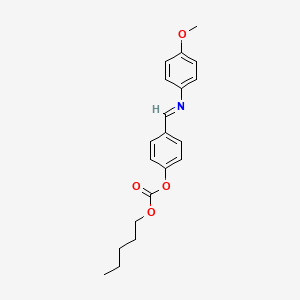
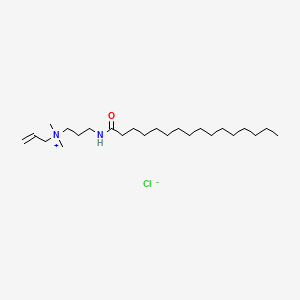

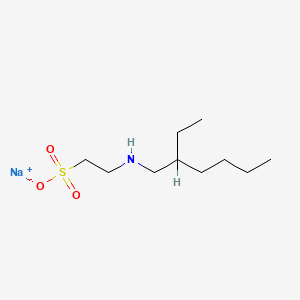
![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
